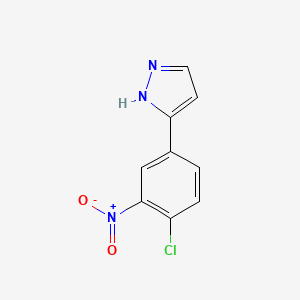

5-(4-chloro-3-nitrophenyl)-1H-pyrazole

Description

Significance of Pyrazole (B372694) Core in Heterocyclic Chemistry

The pyrazole nucleus is a privileged scaffold in medicinal chemistry and materials science. orientjchem.org Its aromatic nature and the presence of two nitrogen atoms allow for a variety of chemical modifications, leading to a wide array of derivatives with distinct electronic and steric properties. nih.gov The ability of the pyrazole ring to participate in hydrogen bonding and other non-covalent interactions is crucial for its biological activity. frontiersin.org Pyrazoles are known to be relatively stable compounds, a desirable trait for pharmaceutical and agrochemical applications. globalresearchonline.net

The versatile synthesis of the pyrazole ring, often achieved through the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648) or its derivatives, allows for the introduction of various substituents at different positions of the ring. mdpi.comias.ac.in This synthetic accessibility has fueled extensive research into the structure-activity relationships of pyrazole-containing compounds. mdpi.com

Overview of Functionalized Pyrazoles in Contemporary Research

Functionalized pyrazoles are at the forefront of contemporary research due to their broad spectrum of biological activities. globalresearchonline.net These compounds have been investigated for their potential as anti-inflammatory, antimicrobial, anticancer, and antiviral agents. nih.govontosight.ai The specific functional groups attached to the pyrazole core play a critical role in determining the compound's biological and physical properties. For instance, the introduction of halogen atoms or nitro groups can significantly influence a molecule's lipophilicity and electronic character, which in turn affects its pharmacokinetic and pharmacodynamic profiles. pharmatutor.org

In the realm of materials science, certain pyrazole derivatives have been explored for their fluorescent properties, making them suitable for applications such as optical brighteners and sensors. mdpi.com The ability to fine-tune the electronic properties of the pyrazole ring through substitution makes it an attractive component in the design of novel organic materials.

Research Landscape of Nitrophenyl and Chlorophenyl Pyrazole Derivatives

The presence of both nitrophenyl and chlorophenyl groups on a pyrazole scaffold, as seen in 5-(4-chloro-3-nitrophenyl)-1H-pyrazole, creates a molecule with a unique combination of electron-withdrawing and lipophilic characteristics. Research into nitrophenyl and chlorophenyl pyrazole derivatives has revealed a wide range of potential applications.

These derivatives have been synthesized and evaluated for various biological activities. For example, some have shown promise as antimicrobial and antifungal agents. pharmatutor.org The electronic nature of the nitro and chloro substituents can enhance the interaction of these molecules with biological targets. nih.gov Furthermore, the synthetic routes to these compounds are well-established, often involving multi-component reactions that allow for the efficient generation of molecular diversity. nih.gov The structural characterization of these compounds, often through techniques like X-ray crystallography, provides valuable insights into their three-dimensional structure and intermolecular interactions. nih.govresearchgate.net

The continued exploration of nitrophenyl and chlorophenyl pyrazole derivatives is expected to yield new compounds with improved efficacy and novel applications in both medicine and materials science.

Structure

3D Structure

Properties

IUPAC Name |

5-(4-chloro-3-nitrophenyl)-1H-pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClN3O2/c10-7-2-1-6(5-9(7)13(14)15)8-3-4-11-12-8/h1-5H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRIZLQCYTFMVBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC=NN2)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Diffraction Based Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Pyrazole (B372694) Structures

NMR spectroscopy is an indispensable tool for elucidating the structure of pyrazole derivatives. Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional spectra, the precise connectivity of atoms and their spatial relationships can be established.

The ¹H NMR spectrum of 5-(4-chloro-3-nitrophenyl)-1H-pyrazole is expected to show distinct signals for each of the aromatic and pyrazole ring protons. The protons on the pyrazole ring typically appear as doublets, while the protons on the substituted phenyl ring exhibit a more complex splitting pattern (doublet, doublet of doublets) due to their respective couplings. The broad singlet corresponding to the N-H proton of the pyrazole ring is also a characteristic feature.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The chemical shifts are indicative of the electronic environment of each carbon, with carbons attached to electronegative atoms (like chlorine and the nitro group) and those in the heterocyclic pyrazole ring showing characteristic downfield shifts.

Two-dimensional (2D) NMR techniques are crucial for unambiguous assignments. nih.gov

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, allowing for the mapping of adjacent protons within the pyrazole and phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, enabling the definitive assignment of a proton signal to its corresponding carbon atom. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons, which is vital for connecting different fragments of the molecule, for instance, linking the phenyl ring to the pyrazole ring. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly bonded. nih.govresearchgate.net This is particularly useful for confirming the regiochemistry and spatial arrangement of the substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on established chemical shift ranges for similar structural motifs.

| Atom Position | Technique | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|---|

| Pyrazole H-3 | ¹H NMR | ~7.8-8.2 | d (Doublet) |

| Pyrazole H-4 | ¹H NMR | ~6.6-6.9 | d (Doublet) |

| Phenyl H-2' | ¹H NMR | ~8.2-8.5 | d (Doublet) |

| Phenyl H-5' | ¹H NMR | ~7.7-7.9 | d (Doublet) |

| Phenyl H-6' | ¹H NMR | ~7.9-8.1 | dd (Doublet of Doublets) |

| Pyrazole N-H | ¹H NMR | ~13.0-14.0 | br s (Broad Singlet) |

| Pyrazole C-3 | ¹³C NMR | ~140-145 | CH |

| Pyrazole C-4 | ¹³C NMR | ~105-110 | CH |

| Pyrazole C-5 | ¹³C NMR | ~148-152 | C (Quaternary) |

| Phenyl C-1' | ¹³C NMR | ~130-133 | C (Quaternary) |

| Phenyl C-2' | ¹³C NMR | ~125-128 | CH |

| Phenyl C-3' | ¹³C NMR | ~148-150 | C (Quaternary) |

| Phenyl C-4' | ¹³C NMR | ~132-135 | C (Quaternary) |

| Phenyl C-5' | ¹³C NMR | ~134-137 | CH |

| Phenyl C-6' | ¹³C NMR | ~123-126 | CH |

For complex pyrazole structures, advanced NMR experiments provide irrefutable proof of structure. For instance, in the case of this compound, an HMBC experiment would be expected to show a correlation between the H-4 proton of the pyrazole ring and the C-1' carbon of the phenyl ring, confirming the C5-C1' bond. Similarly, a NOESY experiment would show spatial proximity between the pyrazole H-4 and the phenyl H-6' protons, further substantiating the connectivity and orientation of the two rings. nih.gov These advanced techniques are essential for distinguishing between potential isomers and confirming the final structure.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound and to gain structural insights from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent molecule, allowing for the unambiguous determination of its elemental formula. For this compound, the molecular formula is C₉H₆ClN₃O₂. HRMS would be used to confirm the exact mass of the molecular ion [M+H]⁺. The presence of chlorine is readily identified by a characteristic isotopic pattern, where the [M+2] peak is approximately one-third the intensity of the molecular ion peak, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. miamioh.edu

Table 2: HRMS Data for this compound

| Formula | Ion | Calculated Exact Mass | Expected Observation |

|---|---|---|---|

| C₉H₆³⁵ClN₃O₂ | [M]⁺ | 223.01485 | Confirmation of molecular formula within a narrow mass error range (e.g., < 5 ppm). |

| [M+H]⁺ | 224.02268 | ||

| C₉H₆³⁷ClN₃O₂ | [M+2]⁺ | 225.01190 | Isotopic peak at M+2 with ~32% relative abundance of the M peak. |

| [M+H+2]⁺ | 226.01973 |

The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule's structure. The fragmentation of pyrazole derivatives is well-documented and typically involves the cleavage of the heterocyclic ring. researchgate.net For this compound, several key fragmentation pathways are anticipated:

Loss of Nitro Group: A common fragmentation for nitroaromatic compounds is the loss of a nitro group (NO₂, 46 Da) or a nitro radical (•NO₂, 46 Da). miamioh.edu

Pyrazole Ring Cleavage: The pyrazole ring can undergo characteristic cleavage, often involving the loss of HCN (27 Da) or N₂ (28 Da). researchgate.net

Loss of Chlorine/HCl: Fragmentation may also involve the loss of a chlorine radical (•Cl, 35/37 Da) or hydrogen chloride (HCl, 36/38 Da). miamioh.edu

Analyzing these fragments allows for a step-by-step reconstruction of the molecule, confirming the identity and position of the substituents.

X-ray Diffraction (XRD) for Crystalline Structure Determination

While spectroscopic methods infer molecular structure, single-crystal X-ray diffraction (XRD) provides a direct and absolute determination of the atomic arrangement in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Although a specific crystal structure for this compound is not available in the reviewed literature, analysis of closely related structures provides significant insight into the expected solid-state conformation. For example, the crystal structure of Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate reveals a monoclinic crystal system. nih.gov In this related molecule, the phenyl ring is significantly twisted relative to the plane of the pyrazole ring. nih.gov

Another similar compound, 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, also crystallizes in a monoclinic system and exhibits significant dihedral angles between the pyrazole and the substituted phenyl rings. researchgate.net In the solid state, such molecules are often stabilized by a network of intermolecular interactions, including hydrogen bonds (N-H···N) and π–π stacking between the aromatic rings. researchgate.net It is anticipated that this compound would adopt a similar non-planar conformation with the phenyl and pyrazole rings twisted relative to each other, and its crystal packing would likely be influenced by N-H···N hydrogen bonding between pyrazole moieties.

Table 3: Representative Crystallographic Data from Structurally Similar Pyrazole Derivatives

| Parameter | Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate nih.gov | 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde researchgate.net |

|---|---|---|

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/n | P2₁/c |

| a (Å) | 8.5899 | 18.067 |

| b (Å) | 10.2413 | 5.7761 |

| c (Å) | 15.6633 | 14.075 |

| β (°) | 96.5415 | 111.965 |

| Volume (ų) | 1369.0 | 1360.5 |

| Key Feature | Phenyl ring twisted 53.58° relative to pyrazole ring. | Dihedral angles of 24.43° and 28.67° between pyrazole and disordered chlorophenyl rings. |

Based on a thorough search of available scientific literature, detailed experimental data for the specific compound “this compound” corresponding to the requested analytical techniques (SCXRD, IR, Raman, UV-Vis) is not publicly available. The search results yielded information on related but structurally distinct pyrazole derivatives.

Due to the strict requirement to focus solely on "this compound" and not introduce information from other compounds, it is not possible to generate a scientifically accurate article that adheres to the provided outline. Fulfilling the request would necessitate using data from different molecules, which would violate the explicit instructions of the prompt.

Therefore, the requested article cannot be generated at this time.

Electronic Spectroscopy for Electronic Transitions and Conjugation

Fluorescence Spectroscopy and Luminescence Properties

While the pyrazole nucleus itself is generally non-fluorescent, the introduction of suitable substituents can impart significant luminescent properties to its derivatives. rsc.org The photophysical characteristics of these compounds, including their fluorescence, are highly dependent on the nature and arrangement of these functional groups, which can lead to applications in areas such as bioimaging and chemical sensing. rsc.orgnih.gov

Research into variously substituted pyrazole and pyrazoline compounds has revealed that many exhibit notable fluorescence with high quantum yields. rsc.orgnih.gov For instance, the related compound 5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, a pyrazoline derivative, has been shown to produce an intense emission at a wavelength of 330 nm when excited at 275 nm in a methanol (B129727) solvent. mdpi.com This highlights the potential for fluorescence in pyrazole-based structures containing a nitrophenyl moiety.

The specific fluorescence and luminescence properties of this compound are not extensively detailed in the currently available scientific literature. However, the study of analogous compounds provides a basis for understanding its potential behavior. The presence of both an electron-withdrawing nitro group and a chloro substituent on the phenyl ring is expected to significantly influence the molecule's electronic transitions and, consequently, its emission and excitation spectra.

Further empirical investigation is required to fully characterize the photophysical profile of this compound. Such studies would typically involve measuring its excitation and emission spectra in various solvents to determine key parameters.

Table 1: Key Spectroscopic Parameters for Future Investigation

| Parameter | Description |

| Excitation Wavelength (λex) | The wavelength of light absorbed by the molecule to reach an excited state. |

| Emission Wavelength (λem) | The wavelength of light emitted as the molecule returns to its ground state. |

| Quantum Yield (ΦF) | The ratio of photons emitted to photons absorbed, indicating the efficiency of the fluorescence process. |

| Stokes Shift | The difference in wavelength between the positions of the band maxima of the absorption and emission spectra. |

A comprehensive analysis of these parameters would provide a detailed understanding of the luminescent properties of this compound and its potential for practical applications.

Computational and Theoretical Investigations of 5 4 Chloro 3 Nitrophenyl 1h Pyrazole

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the molecular characteristics of pyrazole (B372694) derivatives. These computational methods offer a powerful lens through which to examine the intricate details of molecular geometry, electronic structure, and more.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the precise calculation of molecular geometries and electronic properties. For pyrazole derivatives, DFT calculations, often utilizing the B3LYP hybrid functional combined with basis sets like 6-311++G(d,p), provide optimized molecular structures. researchgate.netmaterialsciencejournal.org These studies determine key geometrical parameters such as bond lengths and bond angles. For instance, in a related pyrazole derivative, the aromatic C=C bond lengths were found to range from 1.38 Å to 1.40 Å. materialsciencejournal.org The calculated bond angles, such as N8-C1-C20 at 122.6027° and C1-N8-N7 at 110.3769° in a similar compound, showcase the level of detail achievable. materialsciencejournal.org Such precise structural data is foundational for understanding the molecule's physical and chemical behavior.

The electronic structure of these compounds is also a key focus of DFT studies. These calculations provide insights into the distribution of electrons within the molecule, which is crucial for predicting reactivity. For example, studies on related pyrazole compounds have shown that all hydrogen atoms are electropositive, a finding that has implications for intermolecular interactions. researchgate.net

Table 1: Illustrative Optimized Geometrical Parameters for a Pyrazole Derivative (Calculated at B3LYP/6-311++G(d,p) level)

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C=C (aromatic) | 1.38 - 1.40 | |

| N7-N8 | 1.3708 | |

| C1=N8 | 1.2887 | |

| N8-C1-C20 | 122.6027 | |

| C1-N8-N7 | 110.3769 | |

| O40-C45-H47 | 111.2483 | |

| C32-C36-Cl49 | 119.4557 |

Note: The data in this table is for a related compound, 5-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole, and serves as an example of the type of data generated in DFT studies. materialsciencejournal.org

HOMO-LUMO Orbital Analysis and Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The energy difference between these orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing molecular stability. researchgate.netirjweb.com A larger energy gap generally implies higher stability and lower chemical reactivity. irjweb.com

For pyrazole derivatives, the HOMO-LUMO gap can be calculated using DFT. researchgate.net For example, in a series of (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives, the calculated HOMO-LUMO gaps ranged from 3.02 eV to 3.83 eV. unar.ac.id The distribution of these orbitals is also analyzed; typically, the HOMO is located on the pyrazole ring and its substituents, while the LUMO may be distributed over other parts of the molecule, indicating the sites for electrophilic and nucleophilic attack, respectively. unar.ac.id

Table 2: Example Frontier Molecular Orbital Energies and Energy Gaps for a Series of Pyrazole Derivatives

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

| M1 | -5.92 | -2.50 | 3.42 |

| M2 | -5.91 | -2.77 | 3.14 |

| M3 | -5.87 | -2.85 | 3.02 |

| M4 | -5.86 | -2.43 | 3.43 |

| M5 | -5.86 | -2.42 | 3.37 |

| M6 | -6.06 | -2.90 | 3.16 |

Note: This data is for a series of (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives and is presented for illustrative purposes. unar.ac.id

Prediction of Spectroscopic Properties (e.g., UV-Vis, IR)

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are employed to predict the spectroscopic properties of molecules. unar.ac.idresearchgate.net These predictions are valuable for interpreting experimental spectra and understanding the electronic transitions that give rise to them.

For pyrazole derivatives, theoretical UV-Vis spectra can be calculated to identify the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. For example, in a study of (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives, strong absorption peaks were predicted, with transitions primarily characterized as π → π*. unar.ac.id Similarly, theoretical IR spectra can be calculated to assign vibrational frequencies to specific functional groups within the molecule, aiding in the interpretation of experimental FT-IR data. materialsciencejournal.org

Table 3: Illustrative Predicted UV-Vis Absorption Data for a Pyrazole Derivative

| Compound | λmax (nm) | Oscillator Strength (OS) | Major Contribution |

| M2 | 305.98 | 0.0463 | HOMO-3 → LUMO (42%), HOMO-4 → LUMO (35%) |

| 341.62 | 0.2840 | HOMO → LUMO+1 (86%) | |

| 453.95 | 0.0285 | HOMO → LUMO (99%) | |

| M6 | 329.32 | 0.0199 | HOMO-1 → LUMO+1 (97%) |

| 342.96 | 0.2651 | Not specified |

Note: This data is for related (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives and is for illustrative purposes. unar.ac.id

Molecular Modeling and Dynamics Simulations

Conformational Analysis

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For pyrazole derivatives, the relative orientation of the pyrazole ring and its substituents is of particular interest. researchgate.net For instance, in the crystal structure of (4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)(p-tolyl)methanone, the pyrazole and phenyl rings were found to be far from coplanar, with a significant dihedral angle between them. researchgate.net DFT calculations are often used to explore the potential energy surface and identify the most stable conformations of the molecule in the gas phase, providing insights that complement experimental solid-state data. researchgate.net

Therefore, it is not possible to provide an article with thorough, informative, and scientifically accurate content, including data tables and detailed research findings, as requested in the prompt. Generating such an article would require fabricating data, which would be scientifically inaccurate and misleading.

For a comprehensive understanding of this compound, original research involving computational chemistry methods such as Density Functional Theory (DFT) would need to be performed. Such a study would be able to generate the specific data points required to populate the requested article sections.

General information on related compounds suggests that the presence of the chloronitrophenyl group on the pyrazole ring likely influences its electronic properties, which in turn would determine its stability, reactivity, NLO characteristics, and behavior in different solvents. However, without specific studies on 5-(4-chloro-3-nitrophenyl)-1H-pyrazole, any discussion would be purely speculative and would not meet the requirements for a scientifically accurate and detailed article.

Structure Activity Relationship Sar Studies of Substituted Pyrazoles with Biological Relevance

Principles of Structure-Activity Relationship (SAR) in Pyrazole (B372694) Derivatives

The biological activity of pyrazole derivatives is intricately linked to the nature and position of substituents on the pyrazole ring. Modifications at various positions can influence the compound's affinity for its biological target, as well as its pharmacokinetic properties. The pyrazole core itself is a versatile scaffold, and its derivatization allows for the fine-tuning of its biological effects. nih.gov

SAR studies have revealed that the substituents on the pyrazole ring can modulate activity through steric, electronic, and hydrophobic interactions with the target protein. For instance, the introduction of bulky groups can either enhance binding by occupying a hydrophobic pocket or hinder it through steric clashes. Similarly, the electronic properties of substituents, whether they are electron-donating or electron-withdrawing, can affect the electron density of the pyrazole ring and its ability to form crucial interactions, such as hydrogen bonds or pi-stacking, with the active site of a protein. frontiersin.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ijsdr.orgej-chem.org This is achieved by correlating physicochemical descriptors of the molecules with their observed biological activities.

A wide array of physicochemical descriptors are employed in QSAR studies of pyrazole derivatives to quantify various aspects of their molecular structure. These descriptors can be broadly categorized into electronic, steric, hydrophobic, and topological parameters.

Electronic Descriptors: These describe the electronic properties of a molecule, such as dipole moment and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These are crucial for understanding interactions like hydrogen bonding and charge-transfer.

Steric Descriptors: These relate to the size and shape of the molecule and its substituents. Examples include molecular weight, molar volume, and van der Waals radius. Steric factors are critical in determining how well a molecule fits into the binding site of a receptor.

Hydrophobic Descriptors: The most common hydrophobic descriptor is the partition coefficient (log P), which measures a compound's lipophilicity. Hydrophobicity plays a significant role in a drug's ability to cross cell membranes and interact with hydrophobic pockets in proteins.

The correlation of these descriptors with biological activity is typically established using statistical methods like multiple linear regression (MLR). A positive correlation with a descriptor indicates that an increase in its value leads to an increase in activity, while a negative correlation suggests the opposite. For example, a positive coefficient for log P in a QSAR equation would imply that increasing the lipophilicity of the pyrazole derivative could enhance its biological activity. ijsdr.org

The following table provides examples of physicochemical descriptors used in QSAR studies of pyrazole derivatives and their general correlation with biological activity.

| Descriptor Category | Descriptor Example | General Correlation with Biological Activity |

| Electronic | Dipole Moment | Can be positively or negatively correlated depending on the target interaction. |

| HOMO/LUMO Energy | Influences charge transfer and reactivity; correlation varies. | |

| Steric | Molecular Weight | Often shows a parabolic relationship; an optimal size is usually required. |

| Molar Refractivity (MR) | Related to volume and polarizability; can be positively correlated with binding. | |

| Hydrophobic | Log P | Frequently shows a positive correlation up to an optimal point, after which activity may decrease. |

| Topological | Wiener Index | Describes molecular branching; correlation depends on the specific target. |

The development of a robust QSAR model involves several key steps. First, a dataset of compounds with known biological activities is compiled. Then, a variety of molecular descriptors are calculated for each compound. Statistical methods are then used to build a model that best correlates the descriptors with the activity.

Validation is a critical step to ensure the predictive power of the QSAR model. Common validation techniques include:

External Validation: The dataset is split into a training set, used to build the model, and a test set, which is not used in model development. The model's ability to predict the activity of the compounds in the test set is then evaluated. A good correlation between the predicted and observed activities for the test set indicates a reliable and predictive QSAR model. researchgate.net

Impact of Substituents on Biological Activity Profiles

The nature and position of substituents on the pyrazole ring are critical determinants of the biological activity of these compounds. researchgate.net The following subsections explore the influence of phenyl, nitrophenyl, and halogen moieties.

The presence of a phenyl group on the pyrazole scaffold is a common feature in many biologically active derivatives. The phenyl ring can engage in various non-covalent interactions, including hydrophobic and pi-stacking interactions, with the amino acid residues in the active site of a target protein, thereby enhancing binding affinity. The position of the phenyl group is also crucial; for instance, a phenyl group at one position might be more favorable for activity than at another. frontiersin.org

The following table presents data on the impact of phenyl and nitrophenyl substituents on the anticancer activity of some pyrazole derivatives.

| Compound | Substituent at R1 | Substituent at R2 | Target Cell Line | IC50 (µM) |

| 1 | Phenyl | H | HCT116 | 7.76 |

| 2 | 4-Nitrophenyl | H | HCT116 | 0.39 |

| 3 | Phenyl | H | OVCAR-8 | 9.76 |

| 4 | 4-Nitrophenyl | H | MCF7 | 0.46 |

Data compiled from multiple sources. nih.gov

Halogen substituents, such as chlorine, are frequently incorporated into the structure of pyrazole derivatives to enhance their biological activity. The introduction of a chloro group can have several effects. Firstly, it increases the lipophilicity of the molecule, which can improve its ability to cross cell membranes and reach its intracellular target. Secondly, the chloro group is electron-withdrawing, which can alter the electronic properties of the pyrazole ring and influence its binding interactions. Furthermore, a chloro substituent can form specific halogen bonds with the target protein, which are a type of non-covalent interaction that can contribute to binding affinity. rsc.org

The position of the chloro substituent is critical. For example, a chloro group at the para-position of a phenyl ring attached to the pyrazole core may be more effective than at the ortho- or meta-positions, depending on the topology of the target's active site. nih.gov

The table below illustrates the effect of chloro substitution on the biological activity of pyrazole derivatives against various targets.

| Compound | Substituent | Biological Target | IC50 (nM) |

| A | H | Chk2 | >1000 |

| B | 4-Chlorophenyl | Chk2 | 48.4 |

| C | 2,4-Dichlorophenyl | Akt | 30.4 |

| D | 4-Fluorophenyl | Akt | >100 |

Data compiled from multiple sources. nih.gov

Positional Isomerism and Biological Activity

Positional isomerism, the variation in the location of substituents on the molecular scaffold, can lead to significant differences in pharmacological activity, efficacy, and selectivity. In pyrazole derivatives, the placement of functional groups on the phenyl ring is a key determinant of the molecule's interaction with biological targets.

In another example, the anti-inflammatory and analgesic activity of benzofuran (B130515) pyrazole derivatives was found to be dependent on the substitution pattern. A compound featuring chloro and trifluoromethyl groups demonstrated a pain inhibition level of 24%, while another isomer with nitro and bromo groups showed a significantly higher pain inhibition of 60%. frontiersin.org This highlights that the specific arrangement of electron-withdrawing groups like chloro and nitro is a critical factor in modulating the biological response.

While direct comparative studies on the positional isomers of 5-(4-chloro-3-nitrophenyl)-1H-pyrazole are not extensively detailed in the available literature, the established principles of SAR in related pyrazole series suggest that its activity is intrinsically linked to this specific substitution pattern. An isomeric form, such as one with the nitro group at the para-position and the chloro group at the meta-position (e.g., 5-(3-chloro-4-nitrophenyl)-1H-pyrazole), would be expected to exhibit a different biological profile due to altered electronic distribution, steric hindrance, and hydrogen-bonding capacity.

The table below summarizes findings from related compounds, illustrating the impact of substituent position on activity.

| Compound Series | Isomeric Variation | Observed Effect on Biological Activity | Reference |

| Benzofuran Pyrazoles | Chloro/Trifluoromethyl vs. Nitro/Bromo substituents | The nitro/bromo-substituted compound showed significantly higher pain inhibition (60%) compared to the chloro/trifluoromethyl variant (24%). | frontiersin.org |

| (Pyrazolyl)methanone Derivatives | Positioning of NO2 groups | The presence and position of two NO2 groups enhanced the electrophilic nature of the compound, influencing its molecular properties. | nih.gov |

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is instrumental in understanding the interactions between a ligand, such as this compound, and its target protein at a molecular level.

Identification of Key Binding Sites and Interactions

Docking studies on various pyrazole derivatives have successfully identified key binding sites and the specific interactions that stabilize the ligand-protein complex. Although a specific study for this compound is not detailed, analysis of analogous compounds provides a model for its likely binding behavior.

For example, docking simulations of pyrazole-based chalcone (B49325) conjugates against the colchicine-binding site of the tubulin protein (PDB ID: 3E22) have been performed. nih.gov These studies revealed that the most potent compounds form crucial hydrogen bond interactions with key amino acid residues within the binding pocket, such as ASN 249, ALA 250, LYS 254, and CYS 241. nih.gov The pyrazole core and its substituents play a vital role in orienting the molecule correctly within this pocket to maximize these favorable interactions.

Similarly, docking studies of other pyrazole derivatives against various protein kinases, such as VEGFR-2 and CDK2, show ligands binding deep within the active site pocket, forming multiple hydrogen bonds. nih.govresearchgate.net For a molecule like this compound, the nitro group and the pyrazole nitrogen atoms are prime candidates for forming hydrogen bonds with amino acid residues like glutamic acid, aspartic acid, or serine in a protein's binding site. The chlorophenyl group would likely engage in hydrophobic or van der Waals interactions with nonpolar residues such as leucine, isoleucine, or phenylalanine.

The table below details typical interactions observed for pyrazole derivatives in protein binding sites.

| Interaction Type | Ligand Moiety | Potential Interacting Amino Acid Residues |

| Hydrogen Bonding | Pyrazole N-H, Nitro group (O atoms) | Ser, Thr, Tyr, Asn, Gln, Asp, Glu, Lys |

| Hydrophobic Interactions | Chlorophenyl ring | Ala, Val, Leu, Ile, Phe, Trp, Met, Pro |

| Pi-Pi Stacking | Phenyl ring, Pyrazole ring | Phe, Tyr, Trp, His |

Prediction of Binding Affinities and Selectivity

A primary goal of molecular docking is to predict the binding affinity, often expressed as a binding energy value (e.g., in kcal/mol), which estimates the strength of the ligand-protein interaction. Lower binding energy values typically indicate a more stable and potent interaction.

In studies of pyrazole derivatives targeting protein kinases, compounds have shown minimum binding energies ranging from -8.57 to -10.35 kJ/mol. nih.govresearchgate.net For a series of pyrazole hybrid chalcones designed as tubulin polymerization inhibitors, the calculated binding energies (dG) ranged from -48.34 to -91.43 Kcal/mol, indicating a high affinity for the tubulin protein. nih.gov These computational predictions often correlate well with experimental results, such as IC50 values. For instance, the compound with the most favorable binding energy also exhibited excellent cytotoxicity against several cancer cell lines. nih.gov

Selectivity, the ability of a compound to bind to a specific target over others, is also a critical parameter that can be assessed through docking. By docking the same ligand against multiple protein targets, researchers can predict its selectivity profile. For example, certain 4,5-dihydro-1H-pyrazole analogs showed higher selectivity for the MAO-A enzyme isoform over MAO-B, a finding supported by their interactions with specific amino acid residues in the MAO-A active site. frontiersin.org

For this compound, its predicted binding affinity and selectivity would depend on the specific protein target being investigated. The combination of the chloro and nitro substituents on the phenyl ring creates a unique electronic and steric profile that would govern its specific interactions and differentiate its binding affinity from other related pyrazole derivatives.

The following table provides representative binding affinity data for various pyrazole derivatives against different protein targets, illustrating the range of predicted potencies.

| Compound Class | Protein Target (PDB ID) | Predicted Binding Energy Range | Reference |

| Pyrazole-Thiadiazole Derivatives | VEGFR-2 (2QU5) | -10.09 kJ/mol (for lead compound) | nih.govresearchgate.net |

| Pyrazole-Thiadiazole Derivatives | CDK2 (2VTO) | -10.35 kJ/mol (for lead compound) | nih.govresearchgate.net |

| Pyrazole Hybrid Chalcones | Tubulin (3E22) | -48.34 to -91.43 Kcal/mol | nih.gov |

| 4,5-dihydro-1H-pyrazoles | MAO-A | Not specified, but affinity for key residues noted | frontiersin.org |

Mechanistic Insights into Biological Activities of Pyrazole Derivatives

Modulation of Enzyme Activities

Pyrazole (B372694) derivatives are a significant class of heterocyclic compounds that have garnered attention for their wide spectrum of pharmacological activities. researchgate.netmdpi.com A key aspect of their biological function lies in their ability to modulate the activity of various enzymes, which is often linked to their therapeutic potential. globalresearchonline.net These interactions can occur through different binding mechanisms and exhibit varying degrees of specificity and inhibition kinetics.

Allosteric and Orthosteric Binding Mechanisms

The interaction of pyrazole derivatives with enzymes can occur at two principal types of sites: the orthosteric site and the allosteric site.

Orthosteric Binding: This involves the ligand binding directly to the enzyme's active site, where the natural substrate typically binds. This binding is often competitive in nature. For instance, certain pyrazole-based inhibitors of alcohol dehydrogenase act as competitive inhibitors, directly competing with the alcohol substrate for binding to the active site. core.ac.ukresearchgate.net Similarly, pyrazole derivatives designed as EGFR inhibitors have been shown through molecular docking to bind to the ATP-binding pocket of the kinase domain, which is the orthosteric site for ATP. acs.orgmdpi.com

Allosteric Binding: This occurs when a ligand binds to a site on the enzyme that is distinct from the active site. This binding event induces a conformational change in the enzyme, which in turn modulates the activity of the active site. plos.org This can either enhance (positive allosteric modulation, PAM) or inhibit (negative allosteric modulation, NAM) the enzyme's function. For example, certain pyrazol-4-yl-pyridine compounds have been identified as positive allosteric modulators for the M4 muscarinic acetylcholine receptor, enhancing the binding affinity of the natural ligand, acetylcholine, at its orthosteric site. researchgate.net This mechanism allows for a more subtle and potentially more specific regulation of enzyme activity compared to direct competitive inhibition.

The distinction between these binding modes is crucial for drug design, as allosteric modulators can offer greater selectivity and a more favorable side-effect profile compared to orthosteric inhibitors. nih.gov

Enzyme Inhibition Kinetics and Specificity

The study of enzyme inhibition kinetics provides quantitative measures of an inhibitor's potency and its mechanism of action. Pyrazole derivatives have been shown to exhibit various types of inhibition.

Competitive Inhibition: In this mode, the inhibitor competes with the substrate for the enzyme's active site. The inhibition constant, Ki, is a measure of the inhibitor's affinity for the enzyme. For example, 4-methylpyrazole is a known competitive inhibitor of alcohol dehydrogenases. core.ac.uk Kinetic studies of novel pyrazole-based inhibitors against N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE), a bacterial enzyme, confirmed a competitive binding mode with a Ki value of 17.3 µM for a potent analog. nih.gov

Noncompetitive and Mixed Inhibition: Some pyrazoles exhibit more complex inhibition patterns. Studies on the inhibition of Cytochrome P450 2E1 (CYP2E1) by various pyrazoles revealed a mixed cooperative inhibition mechanism, where the pyrazole binds to both the free enzyme and the enzyme-substrate complex, albeit with different affinities. nih.gov

The specificity of pyrazole derivatives for their target enzymes is a critical factor. Structural modifications to the pyrazole core can significantly alter which enzymes are inhibited. For instance, different fused pyrazole derivatives have shown potent and selective inhibition against either Epidermal Growth Factor Receptor (EGFR) or Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), while some compounds exhibit dual inhibitory activity against both kinases. nih.gov This selectivity is often driven by specific hydrogen bonds and hydrophobic interactions within the enzyme's binding pocket.

Table 1: Enzyme Inhibition by Select Pyrazole Derivatives

| Compound/Derivative Class | Target Enzyme | Inhibition Type | Potency (Ki or IC50) | Reference |

|---|---|---|---|---|

| 4-Methylpyrazole | Alcohol Dehydrogenase (ADH) | Competitive | Ki = 10.05 µM | researchgate.net |

| Pyrazole Carboxamides | Cyclin-Dependent Kinases (CDKs) | Not Specified | - | researchgate.net |

| Pyrazole-based analog (7q) | HiDapE | Competitive | Ki = 17.3 µM | nih.gov |

| Fused Pyrazole (Compound 3) | EGFR | Not Specified | IC50 = 0.06 µM | nih.gov |

| Fused Pyrazole (Compound 9) | VEGFR-2 | Not Specified | IC50 = 0.22 µM | nih.gov |

| Pyrazole-based Schiff bases | Urease, Butyrylcholinesterase | Selective Inhibition | - | researchgate.net |

Interaction with Cellular Targets

Beyond direct enzyme modulation, the biological effects of pyrazole derivatives are often mediated through interactions with other crucial cellular macromolecules, such as tubulin and DNA. These interactions can trigger a cascade of events, leading to the modulation of cellular pathways and ultimately affecting cell fate. nih.gov

Cellular Pathway Modulation

The binding of pyrazole derivatives to their cellular targets can significantly impact intracellular signaling pathways that govern cell proliferation, survival, and apoptosis.

EGFR Pathway: Pyrazole derivatives that inhibit the Epidermal Growth Factor Receptor (EGFR) block the downstream signaling cascades, such as the MAPK/ERK pathway. nih.gov Inhibition of EGFR has been shown to reduce its expression levels and can interfere with processes like cell migration and proliferation in cancer cells. nih.gov Some EGFR-targeting pyrazoles may also disrupt the receptor's interaction with other proteins, such as histone H4, thereby interfering with DNA synthesis and repair and causing cell cycle arrest. tandfonline.com

Apoptosis Induction: Interaction with targets like tubulin or DNA often leads to the activation of apoptotic pathways. For example, pyrazole-oxindole conjugates that inhibit tubulin polymerization cause an accumulation of cells in the G2/M phase of the cell cycle, an increase in the protein cyclin B1, and ultimately lead to programmed cell death. mssm.edu Similarly, pyrazoles that bind and damage DNA can trigger apoptotic cell death in cancer cells. nih.gov

Molecular Mechanisms of Action

The specific molecular interactions between pyrazole derivatives and their cellular targets define their mechanism of action.

Tubulin Polymerization Inhibition: Several pyrazole-containing compounds have been identified as potent inhibitors of tubulin polymerization. researchgate.netresearchgate.net They typically bind to the colchicine-binding site on β-tubulin, preventing the assembly of microtubules. mssm.edunih.gov This disruption of the microtubule network is a key mechanism, as it arrests cells in mitosis, which can lead to apoptosis. nih.govnih.gov The efficacy of these compounds is often demonstrated by their ability to cause developmental defects in zebrafish embryos and disrupt the microtubule network in cancer cells, leading to G2/M phase arrest. mssm.edu

DNA Interaction: Certain pyrazole derivatives can interact directly with DNA. jst.go.jpresearchgate.net These interactions can occur through several modes, including intercalation between base pairs or binding to the minor groove. nih.gov Such binding can affect DNA conformation and interfere with replication and transcription. jst.go.jp Some pyrazole compounds have demonstrated the ability to cleave supercoiled plasmid DNA, indicating a potential mechanism of DNA damage. nih.gov The DNA binding affinities of some derivatives have been found to be significant, suggesting that DNA can be a primary molecular target contributing to their cytotoxic effects. nih.gov

In Vitro Biological Activity Spectrum (excluding human trial data)

The diverse molecular interactions of pyrazole derivatives translate into a broad spectrum of biological activities observed in various in vitro assays. These compounds have demonstrated potential as anti-inflammatory, anticancer, antimicrobial, and neuroprotective agents, among other activities. nih.govmdpi.com

The anticancer activity is one of the most extensively studied aspects of pyrazole derivatives. mdpi.com Their efficacy has been demonstrated across a wide range of human cancer cell lines.

Table 2: In Vitro Anticancer Activity of Select Pyrazole Derivatives

| Derivative Class | Cell Line | Activity Metric | Potency (IC50 / GI50) | Reference |

|---|---|---|---|---|

| Pyrazole-Thiadiazole (Compound 6g) | A549 (Lung) | Cytotoxicity | IC50 = 1.537 µM | acs.org |

| Pyrazole-Naphthalene (Compound 4a) | HepG2 (Liver) | Cytotoxicity | IC50 = 0.15 µM | tandfonline.com |

| Pyrazolinyl-Indole (Compound HD05) | Various (NCI-60 Panel) | Growth Inhibition | Significant activity at 10 µM | mdpi.com |

| Polysubstituted Pyrazole (Compound 59) | HepG2 (Liver) | Cytotoxicity | IC50 = 2 µM | nih.gov |

| Pyrazole Hydrazide (Compound 33) | MCF-7 (Breast) | Cytotoxicity | IC50 = 0.57 µM | mdpi.com |

Beyond cancer, pyrazole derivatives have shown significant in vitro activity in other therapeutic areas:

Anti-inflammatory Activity: Certain pyrazole derivatives exhibit potent anti-inflammatory effects by inhibiting enzymes like cyclooxygenase (COX) or modulating inflammatory mediators such as TNF-α and IL-6. nih.govmdpi.com Some novel compounds have shown edema inhibition percentages ranging from 78.9% to 96%, surpassing that of the standard drug celecoxib. mdpi.com

Antimicrobial and Antifungal Activity: Various substituted pyrazoles have been tested against bacterial and fungal strains. Nitrofuran-containing pyrazoles, for instance, have demonstrated good activity against E. coli, P. aeruginosa, S. aureus, and C. albicans. nih.gov

Neuroprotective Activity: In in vitro models of N-methyl-D-aspartate (NMDA) toxicity, certain 4,5-dihydro-1-H-pyrazole derivatives have demonstrated neuroprotective effects. nih.gov

Antioxidant Activity: Pyrazole-based compounds, particularly those incorporating a catecholic portion, have shown good antioxidant activity by blocking the production of reactive oxygen species (ROS) in cellular models. nih.gov

Antiviral Activity: Derivatives with specific substitutions, such as a chloro group, have shown potent antiviral activity against a broad panel of viruses in cell culture assays. nih.gov

This wide range of in vitro activities underscores the versatility of the pyrazole scaffold as a template for the development of new therapeutic agents. mdpi.com

Antimicrobial (Antibacterial, Antifungal) Activities

The antimicrobial properties of pyrazole derivatives are often attributed to their ability to interfere with essential cellular processes in microorganisms. The mechanism of action can vary depending on the specific derivative and the target organism.

Antibacterial Mechanisms: Pyrazole derivatives can exert antibacterial effects by disrupting the bacterial cell wall, a mechanism observed in certain naphthyl-substituted pyrazole-derived hydrazones. nih.gov Some pyrazole-triazole hybrids have shown potent growth inhibition against bacteria like Micrococcus luteus. nih.gov The metabolic stability of the pyrazole nucleus makes it an attractive scaffold for developing novel antibiotics. nih.gov While the precise mechanism for many pyrazole derivatives is not fully elucidated, their ability to target different metabolic pathways in both Gram-positive and Gram-negative bacteria is a key area of investigation. nih.gov For instance, some 1,3,5-trisubstituted-1H-pyrazoles are thought to target the glucosamine-6-phosphate synthase (GlcN-6-P) enzyme, a crucial target in antimicrobial chemotherapy.

Antifungal Mechanisms: The antifungal activity of pyrazole carboxamides is a significant area of research, with some derivatives acting as potential succinate dehydrogenase inhibitors. For certain 1-substituted-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives, the proposed mechanism against Gibberella zeae involves the disruption of the fungal cell membrane, leading to the inhibition of mycelial growth. Structure-activity relationship (SAR) studies indicate that the nature of substituents on the pyrazole ring is crucial for antifungal potency. nih.gov

Table 1: Antimicrobial Activity of Selected Pyrazole Derivatives

| Compound/Class | Organism(s) | Mechanism of Action/Target |

|---|---|---|

| Naphthyl-substituted pyrazole-derived hydrazones | S. aureus, A. baumannii | Disruption of the bacterial cell wall nih.gov |

| 1,3,5-Trisubstituted-1H-pyrazoles | Various bacteria and Candida albicans | Inhibition of glucosamine-6-phosphate synthase (GlcN-6-P) |

| 1-substituted-5-trifluoromethyl-4-pyrazole carboxamides | Gibberella zeae | Disruption of the cell membrane |

Antiproliferative Effects in Cancer Cell Lines (mechanistic aspects)

Pyrazole derivatives have demonstrated significant potential as anticancer agents, operating through various mechanisms to inhibit the proliferation of cancer cells.

Induction of Reactive Oxygen Species (ROS): A key mechanism for some pyrazole derivatives is the induction of oxidative stress. For example, 5-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-trifluoromethylpyrazole (SC-560), a structural analog of celecoxib, inhibits the growth of human lung cancer cells by inducing the generation of reactive oxygen species (ROS). researchgate.netnih.gov This ROS production leads to cell-cycle arrest at the G1 phase. researchgate.netnih.gov Similarly, other pyrazole derivatives have been shown to induce apoptosis in triple-negative breast cancer cells through ROS production and subsequent activation of caspase 3. waocp.orgwaocp.org

Cell Cycle Arrest and Apoptosis: Many pyrazole compounds exert their antiproliferative effects by inducing cell cycle arrest and apoptosis. The derivative 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole was found to induce cell cycle arrest in the S phase in MDA-MB-468 breast cancer cells. waocp.org Other novel pyrazole derivatives have been shown to inhibit tubulin polymerization, leading to apoptosis and cell cycle arrest in triple-negative breast cancer cells. mdpi.com DNA fragmentation analysis has confirmed the pro-apoptotic effects of certain 5-amino pyrazole derivatives in breast cancer cell lines. nih.gov

Enzyme Inhibition: The inhibition of specific enzymes crucial for cancer cell survival is another important mechanism. Pyrazole-based chalcones have been investigated as potential tubulin polymerization inhibitors. mdpi.com Furthermore, some 3,5-diaryl-4,5-dihydro-1H-pyrazole carbaldehydes have been designed as inhibitors of xanthine oxidase (XO), an enzyme implicated in cancer progression, thereby inducing apoptosis and altering mitochondrial membrane potential. nih.gov The presence of chloro and nitro substitutions on the phenyl ring of pyrazole derivatives has been noted in compounds with anticancer activity. researchgate.net

Table 2: Mechanistic Aspects of Antiproliferative Pyrazole Derivatives

| Compound/Class | Cancer Cell Line(s) | Mechanism of Action |

|---|---|---|

| 5-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-trifluoromethylpyrazole (SC-560) | Human lung cancer (A549, H460, H358) | ROS generation, G1 phase cell cycle arrest researchgate.netnih.gov |

| 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole | Triple-negative breast cancer (MDA-MB-468) | S phase cell cycle arrest, ROS production, caspase 3 activation waocp.orgwaocp.org |

| 2-{4-[4-methoxy-3-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}-N-(2-methyl-2H-1,2,3-triazol-4-yl) acetamide (PTA-1) | Triple-negative breast cancer (MDA-MB-231) | Apoptosis, inhibition of tubulin polymerization mdpi.com |

| 3,5-diaryl-4,5-dihydro-1H-pyrazole carbaldehydes | Various | Xanthine oxidase inhibition, ROS elevation, apoptosis nih.gov |

Antiviral Mechanisms (e.g., Reverse Transcriptase Inhibition)

The antiviral activity of pyrazole derivatives is an emerging area of study. While the specific mechanisms for many compounds are still under investigation, they are generally thought to interfere with viral replication pathways. mdpi.com Antiviral drugs can act at various stages of the viral life cycle, such as blocking viral entry, inhibiting viral enzymes like DNA polymerase or reverse transcriptase, or interfering with the maturation of new virus particles. nih.gov For instance, the drug Acyclovir, a guanosine analog, is converted to its triphosphate form in infected cells and acts by inhibiting viral DNA polymerase and causing chain termination. nih.gov While direct evidence for reverse transcriptase inhibition by 5-(4-chloro-3-nitrophenyl)-1H-pyrazole is not prominent in the reviewed literature, the broad-spectrum antiviral potential of the pyrazole scaffold suggests that targeting viral enzymes is a plausible mechanism of action. mdpi.com

Anti-inflammatory Mechanisms (e.g., COX inhibition)

The anti-inflammatory properties of pyrazole derivatives are well-documented, with many compounds functioning as inhibitors of cyclooxygenase (COX) enzymes. rjpbr.comnih.gov The COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. nih.gov

Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. nih.gov Pyrazole-containing drugs like Celecoxib are known for their selective inhibition of COX-2. nih.govresearchgate.net This selectivity is therapeutically important as COX-1 is involved in maintaining the gastric mucosa, and its inhibition can lead to gastrointestinal side effects. acs.org The anti-inflammatory mechanism of pyrazole derivatives involves fitting into the active site of the COX enzyme, thereby preventing the conversion of arachidonic acid to prostaglandins. acs.orgresearchgate.net The design of novel pyrazole derivatives often focuses on optimizing interactions within the COX-2 active site to enhance potency and selectivity. nih.govnih.gov Studies on various substituted pyrazoles have demonstrated significant COX-2 inhibitory activity, comparable to that of celecoxib. nih.gov

Antitubercular Mechanisms

Nitro-containing compounds are a significant class of antitubercular agents that often act as prodrugs, requiring bioreductive activation within the mycobacteria. nih.gov The mechanism is frequently dependent on the deazaflavin-dependent nitroreductase (Ddn) enzyme in mycobacteria. nih.gov This enzyme reduces the nitro group, leading to the formation of reactive nitrogen species that are toxic to the bacterium. This is the established mechanism for drugs like delamanid. nih.gov Research on 3,5-dinitrobenzylsulfanyl tetrazoles and 1,3,4-oxadiazoles has shown that the presence of nitro groups is essential for their high antitubercular activity via this Ddn-mediated activation pathway. nih.gov Given that this compound contains a nitro group, it is plausible that its antitubercular mechanism could follow a similar bioreductive activation pathway, although specific studies on this compound are needed for confirmation. Other mechanisms for antitubercular drugs include the inhibition of mycolic acid biosynthesis or the inhibition of DNA-dependent RNA polymerase. nih.gov

Development as Chemical Probes for Biological Systems

The intrinsic properties of the pyrazole scaffold also make it a valuable framework for the development of chemical probes to study biological systems.

Design Principles for Chemical Probes

The design of effective chemical probes requires a molecule to have high affinity and selectivity for its intended biological target, along with properties that allow for the detection and study of that target. The pyrazole ring is a useful scaffold due to its rigid structure and the ability to introduce a variety of substituents at different positions to modulate its properties.

Key design principles include:

Target-Specific Moieties: Incorporating functional groups known to interact with a specific enzyme or receptor active site. For example, in designing COX-2 inhibitors, moieties are chosen that can interact with the specific side pocket of the COX-2 enzyme. acs.orgnih.gov

Modulation of Physicochemical Properties: Adjusting properties like solubility, lipophilicity (clogP), and topological polar surface area (TPSA) to ensure the probe can reach its target within a biological system. mdpi.com

Reporter Groups: For certain applications, fluorescent or other reporter groups can be attached to the pyrazole scaffold. The intrinsic electronic properties and potential for fluorescence of pyrazoles make them suitable for this purpose. nih.gov

Structure-Activity Relationship (SAR) Guided Design: Utilizing SAR data to rationally design probes with enhanced potency and selectivity. This involves systematically modifying the substituents on the pyrazole and phenyl rings and evaluating the impact on biological activity. nih.gov

The synthesis of pyrazole libraries through methods like 1,3-dipolar cycloaddition or multicomponent reactions allows for the rapid generation of diverse structures for screening as potential chemical probes. nih.gov

Applications in Target Validation and Pathway Elucidation

While direct studies on the application of this compound in target validation and pathway elucidation are not extensively documented, the broader class of pyrazole derivatives has been instrumental in these areas of chemical biology. The general approach involves utilizing bioactive pyrazole compounds as chemical probes to identify and validate novel drug targets and to unravel complex biological pathways.

Target Validation is the process of demonstrating that a specific biomolecule, often a protein, is directly involved in a disease process and is a viable point for therapeutic intervention. Pyrazole derivatives, known for their diverse biological activities, serve as valuable tools in this process. researchgate.netnih.gov By designing and synthesizing focused libraries of pyrazole-based compounds and screening them against specific targets, researchers can identify potent and selective inhibitors. For instance, numerous pyrazole-containing compounds have been developed as kinase inhibitors. nih.gov The binding of these inhibitors to a specific kinase and the resulting modulation of its activity can validate that kinase as a drug target for diseases like cancer. The pyrazole scaffold can be systematically modified to improve potency and selectivity, providing strong evidence for the role of the target in a particular pathology.

Pathway Elucidation involves mapping the complex network of interactions between molecules in a cell. Bioactive pyrazole derivatives can be used to perturb specific nodes within these networks, allowing researchers to observe the downstream effects and infer the function of the target protein in a broader biological context. For example, a pyrazole-based inhibitor of a particular enzyme in a metabolic pathway can be introduced into a cellular system. By observing the accumulation of upstream metabolites and the depletion of downstream products, the precise role and position of that enzyme in the pathway can be confirmed.

The utility of pyrazole derivatives in these applications stems from their synthetic tractability, which allows for the creation of a wide array of analogs with varying substitution patterns. This chemical diversity enables the exploration of structure-activity relationships (SAR), which are crucial for developing highly specific probes that minimize off-target effects. nih.gov Although specific examples for this compound are not available, its structural motifs, the pyrazole core and the substituted phenyl ring, are common features in many bioactive molecules used for target validation and pathway elucidation. The chloro and nitro groups on the phenyl ring can influence the compound's electronic properties and binding interactions, potentially conferring selectivity for specific biological targets.

| Application | General Role of Pyrazole Derivatives | Key Advantages |

| Target Validation | Serve as scaffolds for potent and selective inhibitors of specific biomolecules (e.g., kinases, enzymes). | - Synthetic accessibility allows for extensive SAR studies. - Can be optimized for high target affinity and selectivity. |

| Pathway Elucidation | Act as chemical probes to perturb specific proteins within a biological pathway, enabling the study of downstream effects. | - Can provide temporal control over protein function. - Helps to delineate complex cellular signaling and metabolic networks. |

Fluorescent Pyrazole Probes for Bioimaging and Ion Detection

The pyrazole scaffold is a key component in the design of fluorescent probes for bioimaging and ion detection due to its favorable photophysical properties and synthetic versatility. nih.gov Fluorescent bioimaging is a powerful technique for visualizing biological processes in real-time within living cells and organisms. nih.gov Pyrazole derivatives have been successfully developed into fluorescent probes for a variety of applications, including the detection of metal ions and the imaging of cellular structures. nih.gov

The fluorescence of pyrazole-based probes can be modulated by various factors, including the nature and position of substituents on the pyrazole and any attached aromatic rings. The introduction of electron-withdrawing groups, such as the nitro group present in this compound, can significantly influence the photophysical properties of a molecule. In some cases, a nitro group can quench fluorescence through processes like photoinduced electron transfer (PET). nih.gov This "turn-off" state can be reversed upon interaction with a specific analyte, leading to a "turn-on" fluorescence response, which is a desirable feature for a sensor.

Bioimaging Applications:

Fluorescent pyrazole derivatives have been utilized for cellular imaging. Their good membrane permeability and biocompatibility make them suitable for staining and visualizing subcellular organelles. nih.gov The design of these probes often involves incorporating specific targeting moieties that direct the probe to a particular cellular compartment, such as the mitochondria or lysosomes.

Ion Detection:

The nitrogen atoms in the pyrazole ring can act as chelating sites for metal ions. This property has been exploited to develop fluorescent pyrazole-based sensors for the detection of various cations. nih.gov The binding of a metal ion to the pyrazole probe can restrict intramolecular rotation or modulate the electronic properties of the fluorophore, leading to a change in fluorescence intensity or a shift in the emission wavelength. For example, pyrazole-based probes have been designed for the selective detection of biologically important ions like Ga³⁺. researchgate.net

While there is no specific data on the fluorescent properties of this compound, its structure suggests potential as a fluorescent probe. The presence of the nitro group could lead to fluorescence quenching, which might be modulated by interaction with specific analytes, forming the basis for a "turn-on" sensor. The development of such a probe would involve detailed photophysical characterization and investigation of its response to various ions and biomolecules.

| Probe Type | Sensing Mechanism | Detected Analyte | Application |

| Pyrazole-hydrazone | Photoinduced Electron Transfer (PET) | Ga³⁺ | Ion Detection |

| Fused Pyrazole | Intramolecular Charge Transfer (ICT) | Fluoride ions | Ion Detection |

| Coumarin-based Pyrazole | Chelation-enhanced fluorescence | Cu²⁺ | Bioimaging and Ion Detection nih.gov |

| Nitro-substituted Pyrazole | Potential for PET-based "turn-on" sensing | Hypothetical: various ions or biomolecules | Potential for Bioimaging and Ion Detection nih.gov |

Applications of Pyrazole Derivatives in Advanced Materials and Agrochemistry

Pyrazoles in Material Science

In the realm of material science, pyrazole (B372694) derivatives are utilized in the development of new materials with specific, high-performance properties. Their unique structural and electronic characteristics make them suitable for a variety of applications, from gas storage to electronics.

Pyrazole-based ligands are instrumental in the construction of Metal-Organic Frameworks (MOFs), which are crystalline porous materials with applications in gas storage, separation, and catalysis. rsc.orgacs.org The nitrogen atoms in the pyrazole ring act as effective coordination sites for metal ions, leading to the formation of stable and porous framework structures. researchgate.net

Researchers have synthesized various MOFs using pyrazole-functionalized ligands. For instance, two zinc(II)-based MOFs, synthesized with pyrazole functionalized carboxylic acid ligands, have demonstrated selective adsorption of organic dyes. rsc.org The ability to tune the pore dimensions and functionality of these MOFs by modifying the pyrazole ligand or introducing auxiliary ligands highlights their versatility. rsc.org

Furthermore, pyrazolate-based MOFs have shown exceptional stability and catalytic activity. A robust copper-based pyrazolate MOF, PCN-300, has been shown to be an efficient heterogeneous catalyst for dehydrogenative C–O cross-coupling reactions. acs.org The synergy between the metal centers and the pyrazole-containing framework contributes to the high catalytic efficiency. acs.org The development of pyrazole-based organoarsine ligands has also led to the synthesis of novel MOFs with unique pore structures and potential applications in gas sensing and heterogeneous catalysis. digitellinc.com

**Table 1: Examples of Pyrazole-Based MOFs and Their Applications** | MOF | Metal Ion(s) | Pyrazole-Based Ligand | Application(s) |

|---|---|---|---|

| MOF-1 & MOF-2 | Zn(II) | Pyrazole functionalized carboxylic acid | Organic dye adsorption |

| PCN-300 | Cu(II) | Pyrazolate ligand | Heterogeneous catalysis (dehydrogenative C–O cross-coupling) |

| AsCM-303 | Zn(II) | tris(4-(1H-pyrazol-4-yl)phenyl)arsane | Potential for gas separations, sensing, and catalysis |

| AsCM-304 | Ni(II) | tris(4-(1H-pyrazol-4-yl)phenyl)arsane | SO2 sensing |

The incorporation of pyrazole moieties into polymer backbones has yielded materials with interesting electronic and optical properties, making them suitable for applications in conductive polymers, photovoltaics, and fluorescent materials. ias.ac.in The conjugated π-electron system of the pyrazole ring contributes to these properties. ias.ac.in

Several studies have focused on the synthesis and characterization of novel pyrazole-containing polymers. For instance, semi-linear pyrazole-containing polymeric structures have been synthesized and their photoluminescence behavior and sensing applications have been analyzed. ias.ac.in These polymers have shown high thermal stability and sensitivity towards specific anions. ias.ac.in

The optical properties of pyrazole-containing polymer thin films have also been investigated, revealing their potential for optoelectronic applications. researchgate.net Research on pyrazole-based conducting polymers has demonstrated their electrochromic properties, with color changes observed upon doping. tandfonline.com The development of copolymers by incorporating pyrazole units with other monomers has been shown to enhance their switching characteristics, making them promising for electrochromic devices. tandfonline.com

**Table 2: Electronic and Optical Properties of Pyrazole-Containing Polymers** | Polymer Type | Key Properties | Potential Application(s) |

|---|---|---|

| Semi-linear pyrazole-containing polymers | High thermal stability, photoluminescence, anion sensing | Sensors, optoelectronics |

| Poly(1,3-diphenyl-1H-pyrazol-5-yl methacrylate) thin film | High π-bond conjugation, specific optical band gap | Optoelectronic technology |

| Pyrazole-based conducting polymers | Electrochromism, tunable band gap | Electrochromic devices |

Pyrazoline derivatives, a class of pyrazole-related compounds, are effective optical brightening agents. google.comfineotex.com These compounds absorb light in the ultraviolet region of the electromagnetic spectrum and re-emit it in the blue region, leading to a "whitening" effect on materials. wikipedia.orgmonchy.com They are commonly used in detergents, textiles, and paper to enhance their appearance. wikipedia.orggoogle.com

The effectiveness of pyrazoline-based optical brighteners is dependent on their chemical structure, with specific substituents influencing the shade of the brightening effect. google.com They can be applied to various substrates, including synthetic polyamide and cellulose ester fibers, imparting a brilliant white appearance. google.com

Pyrazoles in Agrochemicals

The pyrazole ring is a key structural motif in a wide range of agrochemicals, including herbicides and pesticides. clockss.org The biological activity of these compounds can be finely tuned by modifying the substituents on the pyrazole core. acs.org

Pyrazole derivatives have been successfully commercialized as herbicides, targeting various weeds in crops. clockss.org One of the primary modes of action for pyrazole-based herbicides is the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). clockss.orgacs.org Several commercial herbicides, such as topramezone and pyrasulfotole, feature a 4-benzoyl-1-methylpyrazole scaffold. clockss.org

Research continues to explore novel pyrazole derivatives with improved herbicidal activity and crop safety. acs.org For example, pyrazole derivatives containing a benzoyl scaffold have shown excellent post-emergence herbicidal activities with good safety profiles for crops like maize, cotton, and wheat. acs.org Other studies have focused on synthesizing novel pyrazole derivatives containing phenylpyridine moieties, which have demonstrated moderate herbicidal activities in post-emergence treatments. nih.govmdpi.com

**Table 3: Examples of Pyrazole-Based Herbicides and Their Target Weeds** | Herbicide/Compound | Target Weeds (Examples) | Mode of Action |

|---|---|---|

| Topramezone | Broadleaf and grass weeds | HPPD inhibitor |

| Pyrasulfotole | Broadleaf weeds | HPPD inhibitor |

| Phenylpyridine-containing pyrazole derivatives | Digitaria sanguinalis, Abutilon theophrasti, Setaria viridis | Not specified |

| Substituted pyrazole isothiocyanates | Echinochloa crusgalli, Cyperus iria, Dactylis glomerata, Trifolium repens | Not specified |

Pyrazole derivatives are also prominent in the development of insecticides. nih.gov The pyrazole amide skeleton is a crucial component for the insecticidal activity of many compounds. acs.org A notable example is the class of fiproles, which act as chloride channel blockers. clockss.org

The versatility of the pyrazole scaffold allows for the design and synthesis of novel insecticides with high efficacy against various pests. acs.org For instance, novel N-pyridylpyrazolecarboxamides have been designed and shown to possess insecticidal activity. nih.gov The continuous research in this area aims to develop new pyrazole-based pesticides with improved performance and reduced environmental impact. acs.org

In-Depth Analysis of 5-(4-chloro-3-nitrophenyl)-1H-pyrazole in Agricultural Applications

A comprehensive review of the existing scientific literature reveals a notable absence of specific research detailing the application of the chemical compound this compound as an antifungal agent in the agricultural sector.

While the broader class of pyrazole derivatives has been the subject of extensive investigation for its fungicidal properties, leading to the development of several commercial agrochemicals, specific data on the efficacy of this compound against plant pathogens is not publicly available in the reviewed scientific papers and research databases.

Extensive searches have been conducted to locate studies that provide detailed research findings, such as EC50 values or percentage of inhibition, for this particular compound against common agricultural fungal strains. However, these inquiries have not yielded any specific results. The available research on pyrazole-based fungicides focuses on other analogues, exploring the impact of different substituents on the pyrazole ring to enhance antifungal activity. For instance, studies on various chloro-phenyl and nitrophenyl substituted pyrazoles exist, but none specifically investigate the this compound configuration in an agricultural context.

Consequently, it is not possible to provide a detailed analysis, including data tables on its antifungal spectrum and research findings as requested. The scientific community has yet to publish specific data that would allow for a thorough evaluation of this compound as a potential antifungal agent in agriculture.

Future Perspectives and Research Directions

Rational Design of Next-Generation Pyrazole (B372694) Derivatives

The future of pyrazole-based drug discovery and material science lies in the rational design of new analogues with enhanced efficacy, selectivity, and optimized properties. This approach moves beyond traditional trial-and-error synthesis, employing a deep understanding of structure-activity relationships (SAR) to make targeted molecular modifications.

Key strategies in the rational design of derivatives based on the 5-(4-chloro-3-nitrophenyl)-1H-pyrazole scaffold include:

Substituent Modification: Structure-activity relationship studies consistently show that appropriate substitutions on the pyrazole ring can significantly boost therapeutic efficacy and selectivity. nih.gov For the core structure of this compound, modifications could involve altering the substituents on the phenyl ring or the pyrazole nitrogen. For instance, replacing the chloro or nitro groups with other electron-withdrawing or electron-donating groups could modulate the electronic properties of the molecule, potentially enhancing its interaction with biological targets.

Bioisosteric Replacement: This strategy involves replacing certain functional groups with others that have similar physical or chemical properties, which can lead to improved potency or reduced side effects. For the subject compound, the nitro group could be replaced with other bioisosteres to fine-tune its activity.